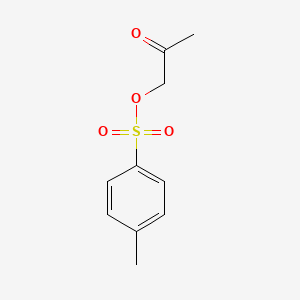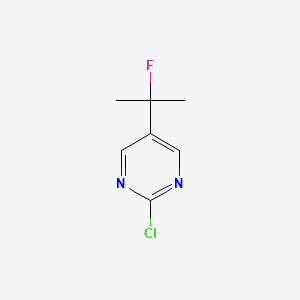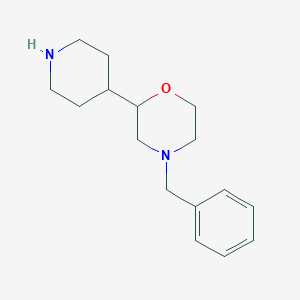![molecular formula C12H18Cl2N2O B13558545 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-3,6-diazabicyclo[311]heptane dihydrochloride is a bicyclic compound that features a unique structure with a methoxyphenyl group and two nitrogen atoms within a bicycloheptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[31One common method involves the epimerization–lactamization cascade of functionalized aminoproline methyl esters under basic conditions . This reaction sequence includes the formation of a bridged lactam intermediate, which is then converted to the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can participate in π-π interactions, enhancing binding affinity. The nitrogen atoms may form hydrogen bonds or coordinate with metal ions, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the methoxyphenyl group.
Bicyclo[3.1.1]heptane derivatives: These include various functionalized derivatives with different substituents.
Uniqueness
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H18Cl2N2O |
|---|---|
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-15-12-4-2-11(3-5-12)14-7-9-6-10(8-14)13-9;;/h2-5,9-10,13H,6-8H2,1H3;2*1H |
InChI-Schlüssel |
OGYBPUULVRYOOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC3CC(C2)N3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


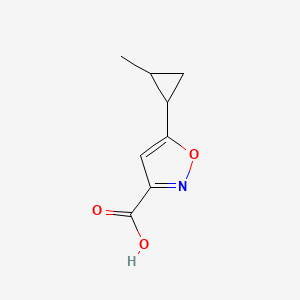
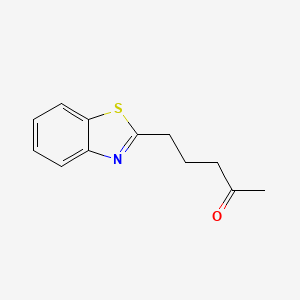
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
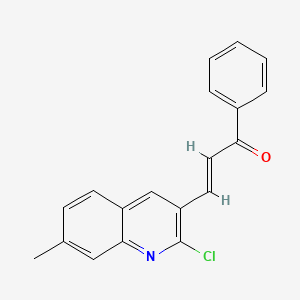
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

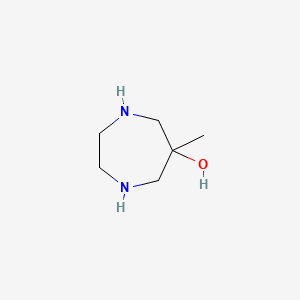
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
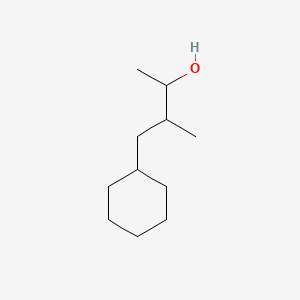
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)

